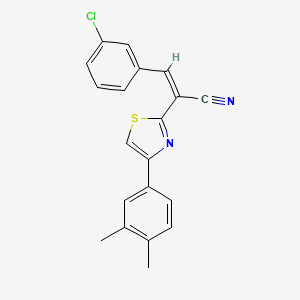

(Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Beschreibung

This compound belongs to the diarylacrylonitrile class, characterized by a Z-configuration acrylonitrile core bridging two aromatic systems: a 3-chlorophenyl group and a 4-(3,4-dimethylphenyl)-substituted thiazole ring. The Z-stereochemistry is critical for its spatial arrangement, influencing intermolecular interactions and biological activity.

Eigenschaften

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2S/c1-13-6-7-16(8-14(13)2)19-12-24-20(23-19)17(11-22)9-15-4-3-5-18(21)10-15/h3-10,12H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACDXYIGDLNUNA-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process:

Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Substitution Reactions: The thiazole intermediate is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl group. This can be done using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction between the thiazole derivative and 3-chlorobenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antimicrobial Activity :

- Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

-

Anticancer Potential :

- Compounds containing thiazole moieties have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines . The specific compound may also exhibit similar properties, warranting further investigation.

-

Anti-inflammatory Effects :

- Thiazole derivatives have shown promise as anti-inflammatory agents. Research has indicated that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The following general synthetic route can be outlined:

-

Formation of Thiazole Ring :

- The initial step often involves the reaction of appropriate thioketones with α-halo ketones to form thiazole derivatives.

-

Acrylonitrile Addition :

- The thiazole derivative is then reacted with acrylonitrile under basic conditions to yield the final product.

Case Studies

Several studies highlight the applications of similar compounds:

- Fungicidal Activity : A study demonstrated that thiazole derivatives showed significant fungicidal activity against various fungal strains, leading to their proposed use in agricultural applications .

- Antibacterial Screening : A set of synthesized thiazole compounds was screened for antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile group are key functional groups that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Stereochemistry : The Z-configuration in the target compound and (Z)-3-(1H-indol-3-yl) analog contrasts with the E-configuration in derivatives, affecting molecular packing and bioactivity .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) enhance reactivity in coupling reactions, while electron-donating groups (e.g., CH3, OCH3) improve solubility and planarity .

Key Observations:

- Cytotoxic Potential: The target compound’s Z-configuration and chloro-substituted aryl groups align with cytotoxic analogs like (Z)-3-(1H-indol-3-yl) derivatives, which disrupt tubulin polymerization .

- Antioxidant Capacity : The 3-chlorophenyl group may enhance radical scavenging, similar to ’s benzothiazole-triazole compounds, where chloro and methoxy groups improve activity .

- Role of Thiazole : Thiazole rings in all analogs contribute to π-π stacking interactions in biological targets, but steric effects from 3,4-dimethylphenyl in the target compound could modulate specificity .

Crystallographic and Conformational Analysis

- Planarity : The target compound’s thiazole and acrylonitrile core are likely planar, akin to ’s trimethoxyphenyl analog. However, the 3,4-dimethylphenyl group may introduce slight torsion, contrasting with the perpendicular fluorophenyl orientation in .

- Crystal Packing : Derivatives with halogens (Cl, F) often exhibit dense packing due to halogen bonding, whereas methyl groups promote hydrophobic interactions .

Biologische Aktivität

(Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and various aromatic substituents, contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and specific activities against various diseases, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNS

- Molecular Weight : 350.86 g/mol

- CAS Number : 476669-63-3

The compound features a thiazole moiety, which is known for its diverse biological activities, particularly in the development of pharmaceuticals targeting cancer and infectious diseases.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Thiazole Ring : Typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Substitution Reactions : Introduction of the 3,4-dimethylphenyl group through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The thiazole ring enhances binding affinity due to its electron-withdrawing properties, which can modulate biological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example:

- Case Study 1 : A series of thiazole analogs demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl rings was correlated with increased activity (IC values ranging from 1.61 to 1.98 µg/mL) .

| Compound | IC (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Antimalarial Activity

Thiazole derivatives have also been evaluated for antimalarial properties:

- Case Study 2 : A systematic study on thiazole analogs showed promising results against Plasmodium falciparum with modifications yielding compounds with high potency and low cytotoxicity against HepG2 cell lines .

| Modification | Activity Level | Cytotoxicity |

|---|---|---|

| N-aryl amide group | High | Low |

| Ortho position substitution | Preferred | - |

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?

The compound can be synthesized via Knoevenagel condensation , a base-catalyzed reaction between a substituted benzaldehyde and a thiazolyl acetonitrile derivative. For example, details the synthesis of analogous acrylonitriles using solvent-free conditions and catalyst-free Knoevenagel reactions. Key steps include:

- Substrate preparation : 4-(3,4-Dimethylphenyl)thiazol-2-yl acetonitrile as the nucleophile.

- Reaction optimization : Temperature control (80–100°C) and reaction time (6–12 hours) to ensure Z-geometry selectivity.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the Z-isomer .

Q. How can the Z-geometry of the acrylonitrile moiety be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. demonstrates this approach for a structurally similar compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, where SCXRD revealed:

- Bond angles : C=C–C≡N angle of ~120°, consistent with Z-configuration.

- Intermolecular interactions : C–H⋯O and C–H⋯N hydrogen bonds stabilizing the crystal lattice . Alternative methods include NOESY NMR to detect spatial proximity between substituents on the double bond.

Q. What analytical techniques are critical for characterizing this compound?

- FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), and 1500–1450 cm⁻¹ (aromatic C–H bending) .

- 1H/13C NMR : Distinct signals for thiazole protons (δ 7.5–8.0 ppm), chlorophenyl protons (δ 6.8–7.3 ppm), and acrylonitrile carbons (δ 110–120 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can:

- Map frontier molecular orbitals (HOMO/LUMO) to predict charge transfer behavior (e.g., HOMO localized on thiazole, LUMO on acrylonitrile).

- Calculate global reactivity indices (electrophilicity index ≈ 3.5 eV for similar acrylonitriles) to assess susceptibility to nucleophilic attack .

- Simulate UV-vis spectra (TD-DFT) for comparison with experimental λmax values (e.g., 380–442 nm for donor-acceptor analogs) .

Q. What experimental design strategies optimize photocatalytic degradation studies of acrylonitrile derivatives?

Use Box-Behnken Design (BBD) to model nonlinear interactions between variables:

- Factors : Catalyst loading (0.5–2.0 g/L), pH (4–10), irradiation time (30–120 min).

- Response : Degradation efficiency (%) quantified via HPLC or TOC analysis. applied BBD to acrylonitrile degradation, achieving R<sup>2</sup> > 0.95 for predictive models, with pH as the most significant factor .

Q. How do structural modifications influence biological activity in thiazole-acrylonitrile hybrids?

- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –NO2) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity ( reports MIC values < 10 µg/mL for nitro-substituted analogs).

- Hydrogen bonding : C–H⋯N interactions (observed in SCXRD, ) improve binding to biological targets like bacterial enzymes .

- Comparative SAR : Replace 3,4-dimethylphenyl with 3,4-dimethoxyphenyl to study solubility-bioactivity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.